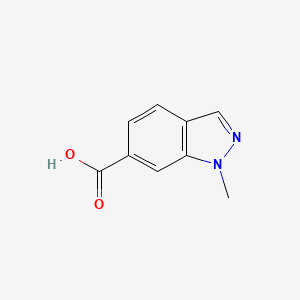

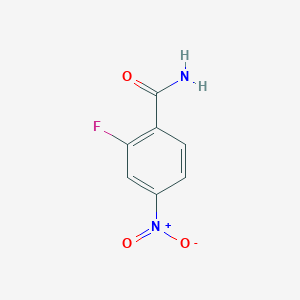

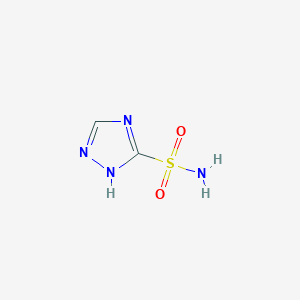

![molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0](/img/structure/B1321484.png)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Übersicht

Beschreibung

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a chemical compound used in various scientific experiments . It is also known as BTM.

Synthesis Analysis

The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol involves the use of manganese (IV) oxide in chloroform at room temperature . The reaction mixture is stirred overnight, filtered, and the filtrate is evaporated to provide the pure compound .Molecular Structure Analysis

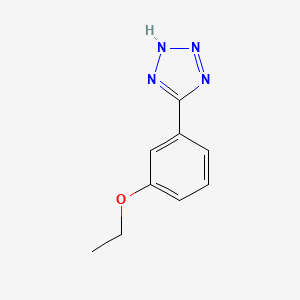

The molecular formula of Benzo[d][1,2,3]thiadiazol-5-ylmethanol is C7H6N2OS . The InChI Key is XJUBKVSCNJIWMB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a light-yellow to yellow powder or crystals . It has a molecular weight of 166.20 g/mol . It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP1A2 . Its water solubility is 1.73 mg/ml .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol derivatives are promising for the development of OLED components . As electron-withdrawing building blocks, they can be used to synthesize compounds that contribute to the efficiency and stability of OLEDs . The ability to fine-tune the electronic structure of these compounds allows for the optimization of OLEDs’ light-emitting properties.

Organic Solar Cells

In the field of organic photovoltaics , Benzo[d][1,2,3]thiadiazol-5-ylmethanol and its derivatives serve as key components. They improve the electrical deficiency of the solar cells without compromising aromaticity, which is crucial for the photovoltaic effect . This leads to enhanced reactivity in nucleophilic substitution reactions, beneficial for solar cell performance.

Medicinal Chemistry

The structural motif of Benzo[d][1,2,3]thiadiazol is significant in medicinal chemistry . Compounds with this core structure exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects . This makes them valuable for drug discovery and development.

Green Chemistry

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is involved in green chemistry applications. Its derivatives can be synthesized through environmentally friendly processes, such as condensation reactions using less harmful substances or cyclization using carbon dioxide as a raw material . This aligns with the principles of sustainable and eco-friendly chemical synthesis.

Fluorescence Materials

Due to its unique electronic structure, Benzo[d][1,2,3]thiadiazol-5-ylmethanol is used in the synthesis of fluorescence materials . These materials are essential for imaging reagents and electroluminescent devices, where high fluorescence efficiency and stability are required .

Enzyme Inhibition

The thiadiazol ring system found in Benzo[d][1,2,3]thiadiazol-5-ylmethanol is known to act as an enzyme inhibitor . It can be tailored to inhibit specific enzymes, which is useful in the treatment of various diseases where enzyme regulation is necessary .

Vulcanization Accelerators

In the rubber industry, derivatives of Benzo[d][1,2,3]thiadiazol-5-ylmethanol can be employed as vulcanization accelerators . These compounds enhance the cross-linking process, improving the mechanical properties of vulcanized rubber .

Antioxidants and Plant Growth Regulators

Lastly, Benzo[d][1,2,3]thiadiazol-5-ylmethanol derivatives function as antioxidants and plant growth regulators . Their antioxidant properties protect against oxidative stress, while their regulatory effects on plant growth are beneficial for agricultural applications .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEGXPUFHUAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619192 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,2,3]thiadiazol-5-ylmethanol | |

CAS RN |

615568-10-0 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

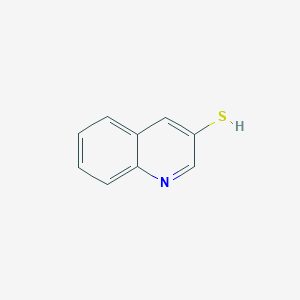

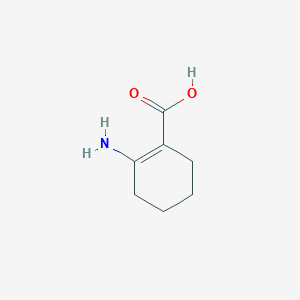

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)